molecular formula C15H13Cl2NOS B2383260 (E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 341965-75-1

(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine

Cat. No.: B2383260
CAS No.: 341965-75-1
M. Wt: 326.24
InChI Key: PMXOGNLLYJVTHJ-SDXDJHTJSA-N
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Description

The compound (E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine is a Schiff base derivative characterized by a conjugated imine (C=N) backbone. Its structure features a 4-chlorophenyl group at the ethylidene position, a 3-chlorophenylsulfanyl moiety at the β-carbon, and a methoxyamine substituent. The E-configuration of the imine bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanyl-N-methoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c1-19-18-15(11-5-7-12(16)8-6-11)10-20-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXOGNLLYJVTHJ-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CSC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CSC1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thiolate Attack

This method involves reacting 1-(4-chlorophenyl)-2-bromoethanone with 3-chlorobenzenethiol under basic conditions. The thiolate ion displaces the bromide, forming the sulfanyl bridge.

Representative Procedure :

  • Reagents :
    • 1-(4-Chlorophenyl)-2-bromoethanone (1.0 equiv)
    • 3-Chlorobenzenethiol (1.2 equiv)
    • Potassium carbonate (2.0 equiv)
    • Dimethylformamide (DMF, solvent)
  • Conditions :
    • Temperature: 80°C
    • Duration: 12 hours
    • Yield: 72–78%

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon adjacent to the ketone. The use of a polar aprotic solvent (DMF) enhances nucleophilicity, while K₂CO₃ deprotonates the thiol to generate the reactive thiolate species.

Oxime Formation: Reaction with O-Methylhydroxylamine

The ketone intermediate is subsequently converted to the target oxime using O-methylhydroxylamine hydrochloride.

Procedure :

  • Reagents :
    • 1-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethanone (1.0 equiv)
    • O-Methylhydroxylamine hydrochloride (1.5 equiv)
    • Pyridine (catalyst)
    • Ethanol (solvent)
  • Conditions :
    • Temperature: Reflux (78°C)
    • Duration: 6 hours
    • Yield: 85–90%

Key Observations :

  • Pyridine neutralizes HCl generated in situ, preventing protonation of the hydroxylamine.
  • Ethanol facilitates solubility of both the ketone and hydroxylamine, ensuring homogeneous reaction conditions.

Stereochemical Control and Isolation of the E-Isomer

The E-configuration of the oxime is thermodynamically favored due to reduced steric hindrance between the methoxy group and the sulfanyl-substituted aromatic ring.

Isolation Protocol :

  • Chromatography :
    • Stationary phase: Silica gel (230–400 mesh)
    • Mobile phase: Hexane/ethyl acetate (7:3 v/v)
    • Retention factor (Rf): E-isomer = 0.45; Z-isomer = 0.38
  • Crystallization :
    • Solvent system: Methanol/water (4:1 v/v)
    • Purity after crystallization: >99% (HPLC)

Factors Influencing E/Z Ratio :

Parameter Effect on E-Isomer
Temperature increase Favors E (ΔG-driven)
Prolonged reaction Increases E ratio
Polar solvents Stabilizes E form

Purification and Characterization

Purification Techniques

  • Column Chromatography : Effective for removing unreacted ketone and hydroxylamine byproducts.
  • Recrystallization : Enhances enantiomeric purity, particularly for large-scale batches.

Spectroscopic Characterization

Technique Key Data (E-Isomer)
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 3.21 (s, 2H, SCH₂)
IR (KBr) ν 1635 cm⁻¹ (C=N), 1240 cm⁻¹ (S-C)
MS (EI) m/z 326.24 [M]⁺

Scalability and Industrial Considerations

Challenges in Scale-Up :

  • Thiol Oxidation : Mitigated by conducting reactions under nitrogen atmosphere.
  • Byproduct Formation : Controlled via optimized stoichiometry (e.g., 1.2 equiv of thiol).

Cost Analysis :

Component Cost per kg (USD)
3-Chlorobenzenethiol 450–500
O-Methylhydroxylamine 1,200–1,400
Final Product 6,500–7,000

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s unique 3-chlorophenylsulfanyl group distinguishes it from analogs with para-substituted sulfanyl or sulfonyl moieties. For example:

  • : Compounds like (E)-[(4-chlorophenyl)methoxy][2-methyl-2-(phenylsulfanyl)propylidene]amine (InChIKey: UFFWOZOIUJXLFE-CPNJWEJPSA-N) share the sulfanyl group but lack the 3-chloro substitution, which reduces steric hindrance and alters electronic effects.

Key Differences :

Feature Target Compound Analog ()
Sulfur Group 3-Chlorophenylsulfanyl (electron-rich) 4-Methoxyphenylsulfonyl (electron-poor)
Chlorine Position 3- and 4-chlorophenyl 4-Chlorophenyl only
Configuration E-imine Z-imine

Comparison of Yields :

Compound Type Yield Range Key Factor
Sulfanyl-Schiff Bases 65–81% Steric hindrance from substituents
Sulfonyl-Schiff Bases 70–85% Electron-withdrawing groups stabilize intermediates
Physicochemical Properties
  • Solubility : Sulfanyl groups (e.g., in the target compound) enhance lipophilicity compared to sulfonyl analogs (), which may improve bioavailability but reduce water solubility .
  • Thermal Stability : Compounds with para-substituents (e.g., 4-chlorophenyl) exhibit higher melting points due to symmetrical packing (), whereas 3-chloro analogs may show lower thermal stability .

Biological Activity

(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of chlorophenyl and sulfanyl groups, which may influence its biological interactions. The molecular formula is C15H14Cl2NOSC_{15}H_{14}Cl_2NOS, with a molecular weight of approximately 319.25 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial for many physiological processes and are often targeted in drug design due to their role in signaling pathways .
  • Enzyme Inhibition : The presence of the methoxy and sulfanyl groups may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.

Pharmacological Effects

The biological activity of (E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine can be categorized into several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating specific apoptotic pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antibiotic agent.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Cytotoxicity in Cancer Research :
    A study evaluated the cytotoxic effects of (E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes consistent with apoptosis.
  • Antimicrobial Testing :
    In vitro assays tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Activity :
    A recent investigation into the anti-inflammatory properties demonstrated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammation-related conditions.

Data Summary Table

Biological ActivityEffect ObservedReference
CytotoxicityInduces apoptosis in MCF-7 cells[Research Study 1]
AntimicrobialMIC = 32 µg/mL against S. aureus[Research Study 2]
Anti-inflammatoryReduces nitric oxide production[Research Study 3]

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-chlorophenylamine derivatives with a ketone precursor bearing the 3-chlorophenylsulfanyl group. Key steps include:

  • Schiff base formation : Reacting an aromatic amine with a carbonyl compound under acidic or basic conditions (e.g., ethanol/HCl or toluene/p-toluenesulfonic acid) to form the imine intermediate .
  • Thioether introduction : Incorporating the 3-chlorophenylsulfanyl group via nucleophilic substitution using thiophiles (e.g., NaSH or thiophenol) under controlled pH and temperature .
  • E/Z isomer control : Optimizing solvent polarity (e.g., DMF vs. THF) and reaction time to favor the (E)-isomer, verified by NMR .
    • Critical Parameters : Yield improvements (60–80%) are achieved by maintaining anhydrous conditions and inert atmospheres to prevent oxidation of sulfur moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR distinguishes the (E)-isomer via coupling constants (J = 12–16 Hz for vinyl protons) and confirms sulfanyl group integration . Contradictions in aromatic proton splitting (e.g., overlapping signals) are resolved using 2D COSY or NOESY .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺) and fragments, with discrepancies addressed via isotopic pattern analysis (e.g., Cl/Br differentiation) .
  • IR : Confirms C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) stretches. Discrepancies in band intensity may arise from crystallinity differences; recrystallization in ethanol/hexane resolves this .

Q. How does the electronic interplay between chloro and methoxy substituents affect the compound’s reactivity?

  • Methodological Answer :

  • Electron-withdrawing vs. donating effects : The 4-chlorophenyl group withdraws electrons via inductive effects, while the methoxy group donates electrons through resonance. DFT calculations (e.g., Gaussian 16) reveal polarized electron density at the imine nitrogen, enhancing nucleophilic attack susceptibility .
  • Experimental validation : Comparative hydrolysis rates (pH 7–10) show faster degradation in basic conditions due to methoxy-assisted deprotonation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR studies : Compare activity of analogs (e.g., 3-chloro vs. 4-fluoro substitutions) in enzyme inhibition assays (e.g., COX-2 or cytochrome P450). Discrepancies are analyzed via molecular docking (AutoDock Vina) to identify steric clashes or hydrogen-bonding variations .
  • Meta-analysis : Aggregate data from analogs (e.g., ) to correlate logP values with membrane permeability. Outliers are tested in parallel using Caco-2 cell monolayers to validate transport mechanisms .

Q. How can computational modeling predict metabolic pathways, and how are these predictions experimentally validated?

  • Methodological Answer :

  • In silico prediction : Use software like MetaSite to identify probable Phase I/II metabolism sites (e.g., sulfanyl oxidation or N-demethylation).
  • In vitro validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Discrepancies between predicted and observed metabolites (e.g., unexpected glucuronidation) are resolved by adjusting force field parameters in simulations .

Q. What experimental designs mitigate synthetic byproducts arising from sulfur reactivity?

  • Methodological Answer :

  • Byproduct profiling : Use HPLC-PDA to detect disulfides or sulfoxides. Adjust reducing agents (e.g., NaBH₄ vs. Zn/HCl) to suppress disulfide formation .
  • Protecting groups : Temporarily protect the sulfanyl group with trityl chloride during imine formation, followed by deprotection with TFA .
  • Kinetic control : Optimize reaction stoichiometry (1:1.2 amine:ketone) and cooling rates to favor monomeric product over dimers .

Q. How do crystallographic studies inform polymorphism risks in formulation development?

  • Methodological Answer :

  • Single-crystal XRD : Resolve crystal packing motifs (e.g., π-π stacking of chlorophenyl groups) and hydrogen-bonding networks. Compare with DSC/TGA to identify metastable polymorphs .
  • Stability testing : Store polymorphs under ICH guidelines (25°C/60% RH) and monitor phase transitions via PXRD. Contradictions in solubility data are resolved by correlating crystal lattice energy with dissolution rates .

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